5,7-Dimethoxy-3-methylindazole
Overview
Description
5,7-Dimethoxy-3-methylindazole: is a heterocyclic compound with the molecular formula C10H12N2O2. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a fused benzene and pyrazole ring system, with methoxy groups at positions 5 and 7, and a methyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-3-methylindazole typically begins with 3,5-dimethoxyacetophenone. The process involves the following steps :
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Formation of Hydrazide:
Reagents: 3,5-dimethoxyacetophenone, dichloromethane, trifluoromethanesulfonic acid, bis(2,2,2-trichloroethyl) azodicarboxylate.
Conditions: The reaction is carried out at 0–5°C under nitrogen atmosphere. The mixture is stirred at room temperature until the reaction is complete.
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Cyclization to Indazole:
Reagents: Hydrazide, acetic acid, zinc dust.
Conditions: The mixture is stirred at 35°C until no hydrazide is detected by thin-layer chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethoxy-3-methylindazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 5,7-Dimethoxy-3-methylindazole is used as a building block in organic synthesis, particularly in the synthesis of more complex indazole derivatives .
Biology and Medicine: Indazole derivatives, including this compound, have shown potential as anticancer, anti-inflammatory, and antimicrobial agents . They are also being investigated for their role as enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, indazole derivatives are used in the development of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-3-methylindazole involves its interaction with various molecular targets, including enzymes and receptors. The methoxy groups and the indazole ring system contribute to its binding affinity and specificity . The compound can modulate signaling pathways, inhibit enzyme activity, and interact with nucleic acids, leading to its diverse biological effects.
Comparison with Similar Compounds
- 5,7-Dimethoxyindazole
- 3-Methylindazole
- 5-Methoxy-3-methylindazole
Comparison: 5,7-Dimethoxy-3-methylindazole is unique due to the presence of both methoxy groups and a methyl group, which enhance its chemical reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
5,7-dimethoxy-3-methyl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-6-8-4-7(13-2)5-9(14-3)10(8)12-11-6/h4-5H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEQJYKKYFAOJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=C(C2=NN1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438882 | |
Record name | 5,7-DIMETHOXY-3-METHYLINDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154876-15-0 | |
Record name | 5,7-DIMETHOXY-3-METHYLINDAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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